2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile
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Description
The compound “2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile” is a complex organic molecule that contains a quinoline ring, a piperidine ring, a trifluoromethyl group, and a carbonitrile group . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, presenting a six-membered ring with one nitrogen atom . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and the carbonitrile group is a functional group consisting of a cyano group (-C≡N) attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and cyclic structures. The presence of nitrogen in the quinoline and piperidine rings would add an element of polarity to the molecule, and the trifluoromethyl group would likely be a major site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended applications. For example, if it were being developed as a pharmaceutical, future research might focus on optimizing its activity against its biological target, improving its pharmacokinetic properties, or assessing its safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3/c17-16(18,19)13-5-7-22(8-6-13)15-12(10-20)9-11-3-1-2-4-14(11)21-15/h1-4,9,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWJIIKZHUINIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC3=CC=CC=C3C=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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